methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate
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Overview
Description
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a sulfobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino acid derivative with a benzyloxycarbonyl group, followed by the introduction of a sulfobutanoate group through a series of reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the sulfobutanoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce free amines.
Scientific Research Applications
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, modifying their activity or function. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues or active sites within proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-butanoate: Similar structure but lacks the sulfo group.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfopentanoate: Similar structure with an additional carbon in the chain.
Uniqueness
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is unique due to the presence of both the benzyloxycarbonyl group and the sulfobutanoate moiety
Properties
Molecular Formula |
C13H16ClNO6S |
---|---|
Molecular Weight |
349.79 g/mol |
IUPAC Name |
methyl (2S)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H16ClNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
YSKBVJKRWRMIFH-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@H](CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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